6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound that belongs to the class of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles. These compounds are known for their diverse pharmacological activities, including anticancer, antibacterial, and antifungal properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring, contributes to its biological activity and makes it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole typically involves the reaction of phenylthiosemicarbazide with methoxy cinnamic acid in the presence of phosphorus oxychloride . The reaction conditions include:
Temperature: Room temperature
Catalyst: Phosphorus oxychloride
Solvent: Methanol or ethanol
The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired triazolo[3,4-b][1,3,4]thiadiazole derivative .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols; often in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and DNA.
Medicine: Investigated for its potential as an anticancer, antibacterial, and antifungal agent.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes. For example, it has been shown to inhibit cyclin-dependent kinase 9 (CDK9), which plays a role in cell cycle regulation. The binding of the compound to the active site of the enzyme prevents substrate access, thereby inhibiting its activity.
Comparison with Similar Compounds
Similar Compounds
- 6-Chloro-7-cyclobutyl-3-(2,6-difluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine
- 1,3,4-Thiadiazole derivatives with various substitutions
Uniqueness
6-(2-Chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is unique due to its specific substitution pattern, which enhances its biological activity. The presence of chloro and fluoro groups on the phenyl ring increases its lipophilicity and ability to interact with hydrophobic pockets in target proteins. This makes it a promising candidate for further development in medicinal chemistry.
Properties
Molecular Formula |
C15H7ClF2N4S |
---|---|
Molecular Weight |
348.8 g/mol |
IUPAC Name |
6-(2-chloro-4,5-difluorophenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H7ClF2N4S/c16-10-7-12(18)11(17)6-9(10)14-21-22-13(19-20-15(22)23-14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
SZSJYWFCUVWELX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C3N2N=C(S3)C4=CC(=C(C=C4Cl)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.